

Preclinical Pharmacokinetics of Osimertinib (AZD9291): A Technical Guide

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Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR TKI-sensitizing mutations (EGFRm) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] Its distinct pharmacokinetic profile, including significant central nervous system (CNS) penetration, underpins its clinical efficacy in non-small cell lung cancer (NSCLC).[3][4] This guide provides an in-depth overview of the preclinical pharmacokinetics of osimertinib, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, along with the experimental protocols used for their determination.

Pharmacokinetic Data Summary

The preclinical pharmacokinetic parameters of osimertinib have been characterized in multiple species, including mice, rats, and dogs.[5] These studies reveal moderate to high clearance and variable oral bioavailability that appears to be dose-dependent, potentially due to the saturation of clearance mechanisms at higher doses.[5]

Table 1: Comparative Preclinical Pharmacokinetic Parameters of Osimertinib



Parameter	Mouse	Rat	Dog
Clearance (CL)	Moderate to High	Moderate	Medium
Oral Bioavailability (F%)	Low (at low doses)	Low (19%)	Good
Half-life (t½)	~3 hours	-	-
Key Active Metabolites	AZ5104, AZ7550	AZ5104, AZ7550	AZ5104, AZ7550

Data compiled from multiple preclinical studies.[5][6][7]

Table 2: In Vitro Permeability and Efflux Ratios

Compound	Cell Line	Efflux Ratio (ER)	Substrate Of
Osimertinib	Caco-2	<2.0	-
Osimertinib	MDCK-MDR1	13.4	P-gp
Osimertinib	MDCK-BCRP	5.4	BCRP

Data from in vitro cell-based assays.[3][8]

Detailed Experimental Protocols

- 1. In Vivo Pharmacokinetic Studies
- Objective: To determine the pharmacokinetic profile (absorption, distribution, clearance, and bioavailability) of osimertinib in animal models.
- Methodology:
 - Animal Models: Studies have utilized various mouse strains (e.g., CD-1, SCID, Nude),
 Sprague Dawley rats, and dogs.[5][9]



- Dosing: For intravenous (IV) administration, osimertinib is typically dissolved in a vehicle like 30% dimethylacetamide in water.[9] For oral (PO) administration, a suspension in 1% polysorbate 80 is commonly used.[9] Doses have ranged from 1 mg/kg to over 50 mg/kg. [5][9]
- Sample Collection: Blood samples are collected at multiple time points post-dosing via methods like tail vein sampling in mice.[9]
- Bioanalysis: Plasma concentrations of osimertinib and its active metabolites (AZ5104 and AZ7550) are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[10]
- Pharmacokinetic Analysis: Parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), Cmax, Tmax, and bioavailability (F%) are calculated using noncompartmental analysis.

2. In Vitro Metabolism Studies

- Objective: To identify the metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for osimertinib's metabolism.
- Methodology:
 - Test Systems: Experiments are conducted using human and animal liver microsomes
 (HLM, MLM) and recombinant human cytochrome P450 enzymes.[6]
 - Incubation: Osimertinib is incubated with the test systems in the presence of NADPH (a necessary cofactor for CYP enzyme activity).
 - Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed. The primary metabolic pathways identified are oxidation and dealkylation.[7][11]
 - Enzyme Phenotyping: Recombinant human CYP enzymes (e.g., CYP3A4, CYP1A1) are used to determine the specific enzymes responsible for the formation of each metabolite.
 [6] While CYP3A is the primary metabolizing enzyme in humans, preclinical data indicates murine Cyp2d enzymes are largely responsible for its metabolism in mice.[6][7]



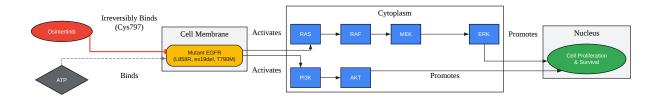
- 3. Cell Permeability and Efflux Transporter Assays
- Objective: To assess the membrane permeability of osimertinib and its potential as a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
- Methodology:
 - Cell Lines: Caco-2 cells, which form a monolayer mimicking the intestinal epithelium, are
 used to assess passive permeability.[3] Madin-Darby canine kidney (MDCK) cells
 transfected to overexpress human P-gp (MDR1) or BCRP are used to assess transporter
 interactions.[3][8]
 - Transport Assay: Osimertinib is added to either the apical (top) or basolateral (bottom) side of the cell monolayer. The amount of compound that transports to the opposite side over time is measured.
 - Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of basolateral-to-apical permeability to apical-to-basolateral permeability. An ER significantly greater than 2 suggests active efflux. Osimertinib demonstrated an efflux ratio of less than 2 in Caco-2 cells, indicating good passive permeability, but was identified as a substrate for both P-gp and BCRP in overexpressing cell lines.[3][8]

Visualizations: Pathways and Workflows

EGFR Signaling and Osimertinib Inhibition

Osimertinib exerts its therapeutic effect by irreversibly binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][12] This action blocks downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MAPK pathways, which are critical for cell proliferation and survival.[1][12][13]





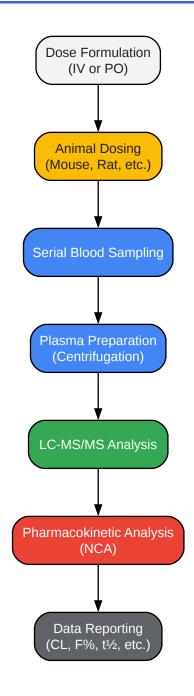
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Caption: EGFR signaling pathway and irreversible inhibition by Osimertinib.

Preclinical Pharmacokinetic Study Workflow

The determination of pharmacokinetic properties follows a structured workflow, from initial dose preparation to final data analysis, ensuring robust and reproducible results.





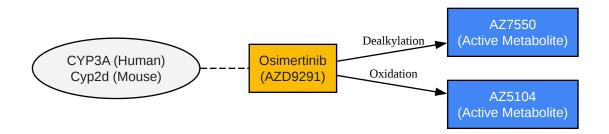
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Caption: A typical workflow for an in vivo preclinical pharmacokinetic study.

Osimertinib Metabolism Pathway

In preclinical species and humans, osimertinib is metabolized into two primary active metabolites, AZ7550 and AZ5104, primarily through oxidation and dealkylation.[7][11][14]





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Caption: Primary metabolic pathways of Osimertinib.

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